[(1R,2S,3S,6S,8R,9S,13S,17S,18S,20R,22S)-17-(Furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-[(2S)-2-methylbutanoyl]oxy-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] (2S,3R)-2,3-dimethyloxirane-2-carboxylate
[(1R,2S,3S,6S,8R,9S,13S,17S,18S,20R,22S)-17-(Furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-[(2S)-2-methylbutanoyl]oxy-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] (2S,3R)-2,3-dimethyloxirane-2-carboxylate
Brand Name:
Vulcanchem
CAS No.:
11013-05-1
VCID:
VC0077435
InChI:
InChI=1S/C43H56O17/c1-12-21(4)30(47)53-25-16-35(7)28(23-13-14-52-18-23)54-27(45)17-40(35)43-32(55-29(46)20(2)3)41(50)31(56-33(48)36(8)22(5)57-36)34(6)19-39(41,49)37(9,24(34)15-26(44)51-11)42(25,43)59-38(10,58-40)60-43/h13-14,18,20-22,24-25,28,31-32,49-50H,12,15-17,19H2,1-11H3/t21-,22+,24-,25+,28-,31-,32+,34?,35-,36-,37-,38?,39-,40-,41?,42-,43-/m0/s1
SMILES:
CCC(C)C(=O)OC1CC2(C(OC(=O)CC23C45C1(C6(C(C7(CC6(C(C7OC(=O)C8(C(O8)C)C)(C4OC(=O)C(C)C)O)O)C)CC(=O)OC)C)OC(O3)(O5)C)C9=COC=C9)C
Molecular Formula:
C43H56O17
Molecular Weight:
844.9 g/mol
[(1R,2S,3S,6S,8R,9S,13S,17S,18S,20R,22S)-17-(Furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-[(2S)-2-methylbutanoyl]oxy-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] (2S,3R)-2,3-dimethyloxirane-2-carboxylate
CAS No.: 11013-05-1
Main Products
VCID: VC0077435
Molecular Formula: C43H56O17
Molecular Weight: 844.9 g/mol
CAS No. | 11013-05-1 |
---|---|
Product Name | [(1R,2S,3S,6S,8R,9S,13S,17S,18S,20R,22S)-17-(Furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-[(2S)-2-methylbutanoyl]oxy-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] (2S,3R)-2,3-dimethyloxirane-2-carboxylate |
Molecular Formula | C43H56O17 |
Molecular Weight | 844.9 g/mol |
IUPAC Name | [(1R,2S,3S,6S,8R,9S,13S,17S,18S,20R,22S)-17-(furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-[(2S)-2-methylbutanoyl]oxy-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] (2S,3R)-2,3-dimethyloxirane-2-carboxylate |
Standard InChI | InChI=1S/C43H56O17/c1-12-21(4)30(47)53-25-16-35(7)28(23-13-14-52-18-23)54-27(45)17-40(35)43-32(55-29(46)20(2)3)41(50)31(56-33(48)36(8)22(5)57-36)34(6)19-39(41,49)37(9,24(34)15-26(44)51-11)42(25,43)59-38(10,58-40)60-43/h13-14,18,20-22,24-25,28,31-32,49-50H,12,15-17,19H2,1-11H3/t21-,22+,24-,25+,28-,31-,32+,34?,35-,36-,37-,38?,39-,40-,41?,42-,43-/m0/s1 |
Standard InChIKey | BUVRFGBECZFCRL-VCKMUEAYSA-N |
Isomeric SMILES | CC[C@H](C)C(=O)O[C@@H]1C[C@]2([C@@H](OC(=O)C[C@@]23[C@]45[C@]1([C@]6([C@H](C7(C[C@]6(C([C@H]4OC(=O)C(C)C)([C@H]7OC(=O)[C@@]8([C@H](O8)C)C)O)O)C)CC(=O)OC)C)OC(O3)(O5)C)C9=COC=C9)C |
SMILES | CCC(C)C(=O)OC1CC2(C(OC(=O)CC23C45C1(C6(C(C7(CC6(C(C7OC(=O)C8(C(O8)C)C)(C4OC(=O)C(C)C)O)O)C)CC(=O)OC)C)OC(O3)(O5)C)C9=COC=C9)C |
Canonical SMILES | CCC(C)C(=O)OC1CC2(C(OC(=O)CC23C45C1(C6(C(C7(CC6(C(C7OC(=O)C8(C(O8)C)C)(C4OC(=O)C(C)C)O)O)C)CC(=O)OC)C)OC(O3)(O5)C)C9=COC=C9)C |
PubChem Compound | 11972494 |
Last Modified | Nov 09 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume